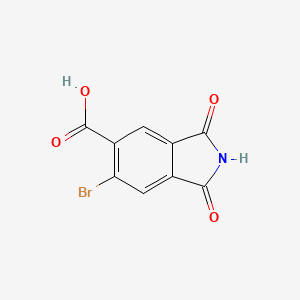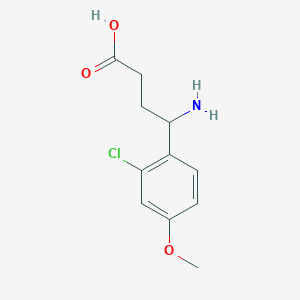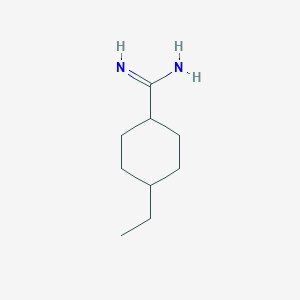
3-(Pyrrolidin-3-yl)tetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrrolidin-3-yl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C8H15NO2S It is characterized by the presence of a pyrrolidine ring attached to a tetrahydrothiophene ring, which is further substituted with a dioxide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)tetrahydrothiophene 1,1-dioxide typically involves the construction of the pyrrolidine ring followed by its attachment to the tetrahydrothiophene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thiophene derivative with a pyrrolidine precursor in the presence of a strong base can yield the desired compound. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-(Pyrrolidin-3-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the dioxide group into other functional groups.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can result in a wide range of products, including halogenated compounds or those with different functional groups.
科学研究应用
3-(Pyrrolidin-3-yl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(Pyrrolidin-3-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle that serves as a precursor for many biologically active compounds.
Tetrahydrothiophene: A sulfur-containing heterocycle that is structurally similar to the thiophene ring in the compound.
Sulfoxides and Sulfones: Compounds with similar functional groups that can undergo similar chemical reactions.
Uniqueness
3-(Pyrrolidin-3-yl)tetrahydrothiophene 1,1-dioxide is unique due to the combination of its pyrrolidine and tetrahydrothiophene rings, along with the presence of the dioxide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C8H15NO2S |
|---|---|
分子量 |
189.28 g/mol |
IUPAC 名称 |
3-pyrrolidin-3-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)4-2-8(6-12)7-1-3-9-5-7/h7-9H,1-6H2 |
InChI 键 |
IBPIOTWJCPYOIF-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2CCS(=O)(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13595335.png)


![Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B13595342.png)
![[(2,6-Dimethylphenyl)methyl]hydrazine](/img/structure/B13595349.png)







